
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is a urea derivative that shows promising results in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.
Applications De Recherche Scientifique
Conformational Studies and Molecular Interactions
Research on pyridin-2-yl ureas has revealed insights into their conformational isomers and molecular interactions. For instance, studies have shown that these compounds can exhibit preferences for certain conformational forms based on the presence of specific substituents, which in turn influences their ability to bind with molecules like cytosine through hydrogen bonding and complexation. This understanding is crucial for designing molecules with targeted biological activities (Chia-Hui Chien et al., 2004).
Anion Binding and Recognition
Further explorations into the chemical space of pyridin-2-yl ureas have demonstrated their effectiveness as anion-binding agents. The incorporation of amide, urea, and pyrrole groups into acyclic molecules has led to the development of selective anion-binding agents, showcasing the versatility of these compounds in creating effective and selective molecular recognition systems (Philip A. Gale, 2006).
Synthetic Methodologies and Ligand Design
Advancements in the synthesis of pyridin-2-yl ureas have opened up new avenues for the development of compounds with potential therapeutic applications. Techniques such as stereoselective synthesis have been employed to create active metabolites of potent kinase inhibitors, highlighting the importance of precise synthetic strategies in medicinal chemistry (Zecheng Chen et al., 2010). Additionally, novel ligands capable of ion-pair binding have been developed through the synthesis of mixed N,S-donor 2-ureidopyridine ligands, further emphasizing the role of these compounds in coordination chemistry and potential applications in sensing and separation technologies (Naseem Qureshi et al., 2009).
Association and Complex Formation
The ability of pyridin-2-yl ureas to form complexes with other molecules has been a subject of interest. Studies involving the association of these compounds with substituted 2-amino-1,8-naphthyridines and benzoates have provided insights into the substituent effects on complexation, which is critical for understanding the molecular basis of their interactions and designing molecules with enhanced binding properties (B. Ośmiałowski et al., 2013).
Corrosion Inhibition
Interestingly, derivatives of pyridin-2-yl ureas have also found applications in materials science, such as in the inhibition of corrosion on metal surfaces. This application underscores the multifaceted utility of these compounds beyond the realm of biological activity, showcasing their potential in industrial applications (M. Jeeva et al., 2015).
Propriétés
IUPAC Name |
1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(17-13-5-3-9-20-13)16-11-6-8-18(10-11)12-4-1-2-7-15-12/h1-5,7,9,11H,6,8,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLZRCJILZBHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

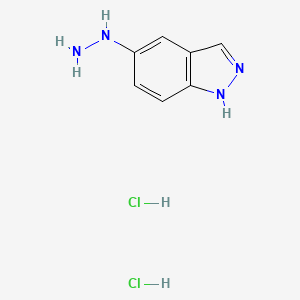
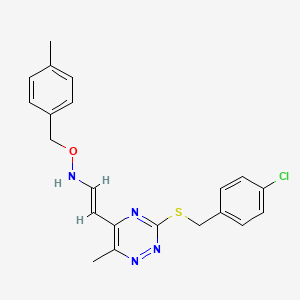

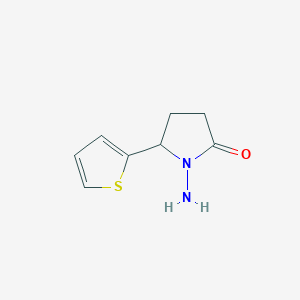
![9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2606819.png)
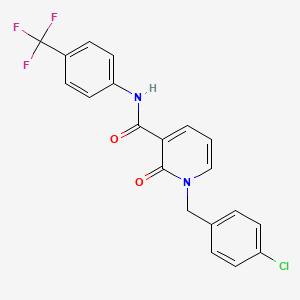
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2606823.png)
![3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2606825.png)
![4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2606827.png)
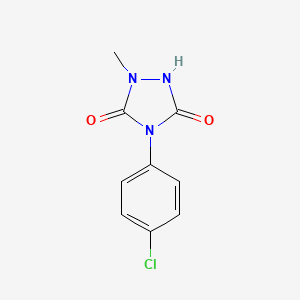
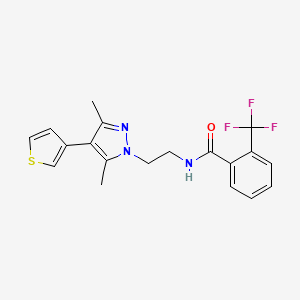

![1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B2606833.png)
![7-[(3,4-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2606834.png)